Fmoc-Glu(Edans)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fluorescent Labeling and Peptide Synthesis:

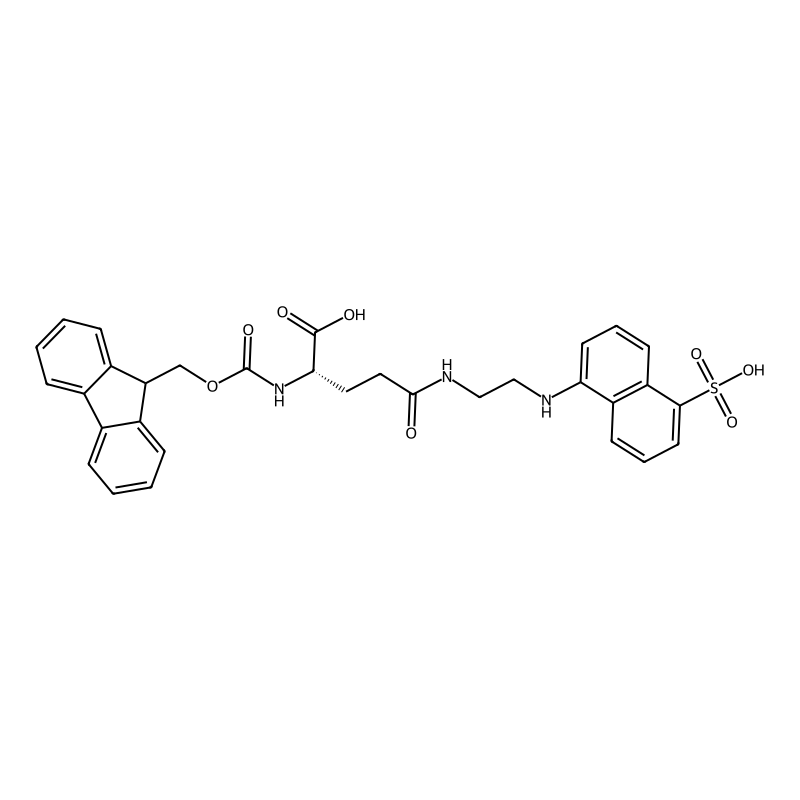

Fmoc-Glu(Edans)-OH, also known as Fmoc-Glutamic acid(5-(aminosulfonyl)naphthyl-1-methylamine)-OH, is a fluorescently labeled amino acid commonly used in solid-phase peptide synthesis (SPPS) []. The molecule consists of three key components:

- Fmoc (Fluorenylmethyloxycarbonyl) protecting group: This group is attached to the amino group of the glutamic acid and is used to selectively protect it during peptide chain assembly. It is cleaved under mild basic conditions, allowing for chain elongation [].

- Glutamic acid (Glu): This is a naturally occurring amino acid commonly found in proteins.

- Edans (5-(aminosulfonyl)naphthyl-1-methylamine): This is a fluorescent moiety attached to the side chain of the glutamic acid. Edans exhibits excitation and emission maxima around 335 nm and 490 nm, respectively, allowing for its detection using fluorescence spectroscopy [].

The primary application of Fmoc-Glu(Edans)-OH lies in the synthesis of fluorescently labeled peptides. By incorporating this amino acid into a peptide sequence, researchers can introduce a fluorescent tag that allows for the monitoring and analysis of the peptide in various experiments []. This labeling strategy offers several advantages:

- High sensitivity: Fluorescence detection is highly sensitive, enabling researchers to track even small amounts of the labeled peptide.

- Real-time monitoring: Fluorescence allows for real-time monitoring of peptide activity or interaction with other molecules, providing valuable insights into cellular processes.

- Compatibility with various techniques: The Edans tag is compatible with various analytical techniques such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) [].

Specific Applications:

Fmoc-Glu(Edans)-OH has been utilized in numerous scientific research studies for various purposes:

- Studying enzyme activity: By incorporating Fmoc-Glu(Edans)-OH into a peptide substrate, researchers can monitor the activity of enzymes that cleave the peptide bond adjacent to the labeled amino acid. The cleavage event results in the separation of the Edans tag from the peptide, leading to a change in the fluorescence signal.

- Investigating protein-protein interactions: Fluorescently labeled peptides containing Fmoc-Glu(Edans)-OH can be used to probe protein-protein interactions through techniques like FRET. This approach relies on the transfer of energy between the Edans donor and an acceptor fluorophore attached to the interacting protein, indicating the formation of a complex.

- Cellular uptake and trafficking studies: Fmoc-Glu(Edans)-OH can be used to label peptides for studying their cellular uptake and intracellular trafficking pathways. The fluorescence signal can be monitored to track the movement of the labeled peptide within the cell.

Fmoc-Glu(Edans)-OH is a specialized amino acid derivative characterized by its unique structure, which includes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the fluorescent dye EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). This compound serves as a building block in peptide synthesis, particularly for creating fluorescence-quenched peptide substrates. Its molecular formula is C32H31N3O8S, and it has a molecular weight of approximately 617.7 g/mol .

Fmoc-Glu(Glu(Edans)-OH does not have a direct mechanism of action within biological systems. Its primary function is to introduce a fluorescent label (Edans) at a specific position within a peptide during synthesis. This Edans tag allows researchers to:

- Monitor peptide activity: The fluorescence intensity of Edans can be used to track the peptide's movement, binding interactions, and enzymatic activity [].

- Perform Fluorescence Resonance Energy Transfer (FRET): By incorporating a quencher molecule (often Dabcyl) at another site in the peptide, researchers can utilize FRET to study conformational changes and protein-protein interactions [].

- Wearing personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to institutional guidelines.

The biological activity of Fmoc-Glu(Edans)-OH is primarily linked to its use in fluorescence-based assays and studies. By incorporating this compound into peptides, researchers can monitor interactions and dynamics of biological molecules through fluorescence techniques. The fluorescent properties of EDANS make it suitable for applications in cellular imaging and tracking molecular interactions in real-time .

The synthesis of Fmoc-Glu(Edans)-OH typically involves several steps:

- Protection of Glutamic Acid: The carboxyl groups of glutamic acid are protected using the Fmoc group.

- EDANS Coupling: The EDANS dye is then conjugated to the amino group of the protected glutamic acid.

- Deprotection: Finally, the Fmoc group can be removed to yield the final product.

This multi-step synthesis allows for precise control over the incorporation of fluorescent labels into peptide sequences .

Fmoc-Glu(Edans)-OH is widely utilized in various fields, including:

- Peptide Synthesis: It serves as a key building block for synthesizing labeled peptides.

- Fluorescence Studies: Used in FRET experiments to study protein-protein interactions and conformational changes.

- Biochemical Assays: Facilitates the development of assays that require monitoring of molecular interactions through fluorescence .

Interaction studies involving Fmoc-Glu(Edans)-OH often focus on its role in FRET applications. By pairing this compound with acceptor dyes, researchers can investigate various biological processes, such as enzyme activity, receptor-ligand interactions, and conformational changes in proteins. These studies provide valuable insights into cellular mechanisms and molecular dynamics .

Several compounds share structural or functional similarities with Fmoc-Glu(Edans)-OH. Here are some notable examples:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Fmoc-Lys(EDANS)-OH | Similar structure with lysine instead of glutamic acid | Involves different amino acid properties |

| Fmoc-Tyr(EDANS)-OH | Incorporates tyrosine for fluorescence applications | Useful in studying aromatic interactions |

| Fmoc-Asp(EDANS)-OH | Aspartic acid derivative with EDANS | Provides insights into acidic residue behavior |

Uniqueness: Fmoc-Glu(Edans)-OH stands out due to its specific application in studying glutamic acid's role in biological systems while providing fluorescence capabilities through the EDANS label. This combination enhances its utility in peptide design and interaction studies compared to other similar compounds .

9-Fluorenylmethoxycarbonyl-Glutamic Acid-5-((2-Aminoethyl)amino)naphthalene-1-sulfonic Acid exhibits a molecular formula of C₃₂H₃₁N₃O₈S with a molecular weight of 617.67 grams per mole [1] [2]. The compound possesses a Chemical Abstracts Service registry number of 193475-66-0, providing unambiguous identification within chemical databases [1] [5].

| Element | Count | Atomic Weight (g/mol) | Total Mass Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 32 | 12.01 | 384.32 | 62.22 |

| Hydrogen | 31 | 1.008 | 31.25 | 5.06 |

| Nitrogen | 3 | 14.007 | 42.02 | 6.80 |

| Oxygen | 8 | 15.999 | 127.99 | 20.72 |

| Sulfur | 1 | 32.06 | 32.06 | 5.19 |

The exact mass has been computationally determined as 617.18318613 Daltons, demonstrating high precision in molecular characterization [2]. The compound displays 13 rotatable bonds and contains 5 hydrogen bond donors alongside 9 hydrogen bond acceptors, indicating significant molecular flexibility and potential for intermolecular interactions [2].

Structural Components Analysis

Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl protecting group represents a base-labile amine protecting group extensively utilized in organic synthesis, particularly in peptide synthesis applications [14]. This protecting group demonstrates remarkable stability toward acids and hydrolysis while exhibiting selective removal by weak bases such as piperidine without affecting most other protecting groups or sensitive functional groups [14].

The fluorenyl group is highly fluorescent, enabling certain compounds to be converted to fluorenylmethoxycarbonyl derivatives suitable for analysis by reversed phase high-performance liquid chromatography [14]. The protecting group exhibits limited stability towards tertiary amines such as diisopropylethylamine and pyridine, with this stability depending on base concentration, solvent, and temperature conditions [43].

Upon deprotection, the fluorenylmethoxycarbonyl group yields dibenzofulvene as a byproduct that can be monitored by ultraviolet spectroscopy, allowing for efficient reaction tracking [14]. The removal process typically employs piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate [14].

Glutamic Acid Backbone

The glutamic acid component constitutes a fundamental α-amino acid with the molecular formula C₅H₉NO₄ [28] [31]. Glutamic acid possesses an α-amino group in the protonated form under biological conditions, an α-carboxylic acid group in the deprotonated form under biological conditions, and a side chain carboxylic acid, classifying it as a polar negatively charged aliphatic amino acid at physiological conditions [31].

The side chain carboxylic acid functional group of the glutamic acid molecule exhibits a dissociation constant of 4.1 and therefore exists almost entirely in its negatively charged deprotonated carboxylate form at values greater than 4.1 [31]. The glutamic acid backbone provides the structural foundation for peptide bond formation while maintaining the acidic character essential for the compound's overall properties [28].

The molecular weight of the glutamic acid component contributes approximately 147 grams per mole to the overall compound structure [28]. The backbone demonstrates the typical amino acid geometry with invariable bond lengths and bond angles, except for the backbone nitrogen-carbon-carbon angle, which can be widened or contracted significantly from tetrahedral geometry to accommodate various structural strains [18].

EDANS Fluorophore Moiety

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid serves as a fluorescent donor for fluorescence resonance energy transfer-based nucleic acid probes and protease substrates [13]. The fluorophore exhibits the molecular formula C₁₂H₁₄N₂O₃S with a molecular weight of 266.315 grams per mole [42].

The naphthalene sulfonic acid structure provides the aromatic foundation necessary for fluorescent properties, while the aminoethylamine linker enables conjugation to amino acid residues [12]. The sulfonic acid group confers water solubility and contributes to the overall polar character of the molecule [12].

EDANS demonstrates optimal performance when paired with dark quencher molecules, particularly in proximity-based assays where the fluorescence becomes observable upon separation of the donor and acceptor components [13]. The fluorophore maintains stability across a range of conditions, making it suitable for biological applications requiring consistent fluorescent output .

Spectroscopic Properties

Absorption Characteristics

The compound exhibits primary absorption characteristics centered around 335-336 nanometers, representing the optimal excitation wavelength for fluorescence activation [4] [24]. Alternative sources report slight variations in excitation maxima, with measurements ranging from 335 to 340 nanometers depending on solvent conditions and measurement parameters [3] [24].

The EDANS component contributes a molar extinction coefficient of 5,900 reciprocal molar reciprocal centimeters, providing quantitative measurement of light absorption capacity [33]. This extinction coefficient represents the intrinsic property of the chromophore system and enables accurate concentration determinations using the Beer-Lambert law [34] [35].

The absorption spectrum demonstrates characteristic features of naphthalene-based fluorophores, with strong ultraviolet absorption and minimal interference in the visible spectrum range [12]. The compound shows negligible background absorption in regions outside the primary excitation band, contributing to favorable signal-to-noise ratios in fluorescence applications [23].

Fluorescence Emission Profile (λex = 335 nm; λem = 493 nm)

When excited at 335 nanometers, the compound produces fluorescence emission with a maximum at 493 nanometers, representing a substantial Stokes shift of approximately 158 nanometers [4] [23]. This significant separation between excitation and emission wavelengths minimizes interference from scattered excitation light and enables sensitive fluorescence detection [23].

Alternative measurement conditions report emission maxima ranging from 455 to 465 nanometers, reflecting solvent-dependent spectral shifts and measurement protocols [24] [3]. The quantum yield of the EDANS fluorophore has been reported as 0.39 at 4.8 micromolar concentration, indicating moderate fluorescence efficiency [3].

| Spectroscopic Parameter | Value | Measurement Conditions |

|---|---|---|

| Excitation Maximum | 335 nm | Standard aqueous buffer |

| Emission Maximum | 493 nm | λex = 335 nm |

| Stokes Shift | 158 nm | Calculated difference |

| Extinction Coefficient | 5,900 M⁻¹cm⁻¹ | EDANS component |

| Quantum Yield | 0.39 | 4.8 μM concentration |

The fluorescence emission demonstrates temperature stability at physiological conditions, maintaining consistent output at 37 degrees Celsius [23]. The emission spectrum exhibits characteristic narrow bandwidth typical of naphthalene-based fluorophores, contributing to spectral resolution in multi-fluorophore applications [23].

Solubility Profile and Physical State

9-Fluorenylmethoxycarbonyl-Glutamic Acid-5-((2-Aminoethyl)amino)naphthalene-1-sulfonic Acid exists as an off-white to beige solid powder under standard conditions [1] [24]. The compound demonstrates optimal solubility in dimethylformamide and dimethyl sulfoxide, representing the preferred solvents for stock solution preparation [24] [6].

The compound exhibits limited water solubility due to the hydrophobic nature of the fluorenyl protecting group, requiring organic co-solvents for aqueous applications [6]. Solubility characteristics necessitate careful consideration of solvent systems in experimental protocols to ensure complete dissolution and prevent precipitation [6].

For stock solution preparation, dimethylformamide serves as the primary solvent, with recommended concentrations ranging from 1 to 10 millimolar depending on application requirements [6]. The compound maintains stability in organic solvents for extended periods when stored under appropriate conditions [24].

| Physical Property | Specification | Notes |

|---|---|---|

| Physical State | Powder | Off-white to beige solid |

| Primary Solvent | Dimethylformamide | Optimal dissolution |

| Secondary Solvent | Dimethyl sulfoxide | Alternative option |

| Water Solubility | Limited | Requires co-solvents |

| Purity | ≥95% | High-performance liquid chromatography |

| Parameter | Specification |

|---|---|

| Starting Materials | 9-Fluorenylmethoxycarbonyl-L-glutamic acid, 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid |

| Coupling Reagents | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, N,N-diisopropylethylamine |

| Solvents | Dimethylformamide, Dichloromethane |

| Temperature Range | 0°C to room temperature |

| Reaction Time | 2-12 hours |

| Typical Yield | 60-85% |

Table 3: Purification Techniques and Parameters

| Technique | Mobile Phase | Resolution | Detection Limit |

|---|---|---|---|

| Reverse-Phase HPLC | Water/Acetonitrile with 0.1% TFA | High | 0.05-0.1% |

| Ion-Exchange Chromatography | Salt gradients | Medium to High | 0.1-0.5% |

| Size-Exclusion Chromatography | Aqueous buffers | Low to Medium | 1-5% |

Table 4: Quality Control and Analytical Verification Methods

| Analytical Method | Purpose | Detection Limit | Primary Information |

|---|---|---|---|

| ESI-MS | Molecular weight confirmation | 0.01-0.1% | Structural identity |

| MALDI-TOF MS | Rapid molecular weight screening | 0.1-1% | Purity assessment |

| HPLC-UV | Quantitative purity determination | 0.05-0.1% | Impurity profiling |

| NMR Spectroscopy | Structural characterization | 0.1-1% | Absolute purity |

| Amino Acid Analysis | Composition verification | 1-5% | Stoichiometry |